REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=O.Cl.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[Cl:5][C:6]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:7]=1[C:8]([C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:7]=1)=[O:10] |f:3.4.5.6|
|
Name
|
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
60.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
CUSTOM
|
Details
|
rose to 48° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
the mixture warmed at 40° C. for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
Benzene extraction
|
Type
|
CUSTOM
|
Details
|
yielded
|
Type
|
CUSTOM
|
Details
|
after removal of benzene
|
Type
|
FILTRATION
|
Details
|
a reddish black residue purified by filtration
|
Type
|
CUSTOM
|
Details
|
The pale yellow solid so obtained
|
Type
|
CUSTOM
|
Details
|
equal to 95.5° - 96.5° C.
|
Type
|
CUSTOM
|
Details
|
yields
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |